4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-(Propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a propenylsulfanyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a propan-2-yloxy group at the para position. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in bioactive molecules.
Properties
Molecular Formula |
C15H17N3O2S2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-propan-2-yloxy-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17N3O2S2/c1-4-9-21-15-18-17-14(22-15)16-13(19)11-5-7-12(8-6-11)20-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,16,17,19) |
InChI Key |
RHTQPLSTKOZQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be achieved through a multi-step process:
Formation of 1,3,4-thiadiazole ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of prop-2-en-1-ylsulfanyl group: The thiadiazole intermediate is then reacted with an appropriate alkylating agent, such as prop-2-en-1-yl bromide, in the presence of a base like potassium carbonate to introduce the prop-2-en-1-ylsulfanyl group.
Formation of benzamide core: The benzamide core is synthesized by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base like sodium hydroxide to form 4-(propan-2-yloxy)benzoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride.
Coupling reaction: Finally, the acid chloride is coupled with the thiadiazole intermediate in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Reactivity of the Thiadiazole Ring
The 1,3,4-thiadiazole moiety demonstrates electrophilic substitution and ring-opening reactions:
Key Reactions
Studies indicate that electron-withdrawing groups on the thiadiazole enhance electrophilic reactivity, enabling regioselective modifications .
Benzamide Group Transformations
The benzamide moiety participates in hydrolysis and acylation:
Hydrolysis
-
Acidic conditions (H₂SO₄/H₂O, reflux): Cleavage to 4-(propan-2-yloxy)benzoic acid and thiadiazol-2-amine.
-
Basic conditions (NaOH/EtOH, 60°C): Generates carboxylate salts with improved solubility.
Acylation
-
Reacts with acetyl chloride (pyridine catalyst) to form N-acetyl derivatives, enhancing metabolic stability .
Allylthio Group Reactions
The prop-2-en-1-ylsulfanyl group undergoes addition and cyclization:
Cross-Coupling Reactions
The thiadiazole sulfur and aromatic rings enable catalytic coupling:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the sulfanyl position .
Buchwald-Hartwig Amination
-
Forms C-N bonds with primary/secondary amines under palladium catalysis, expanding structural diversity .
Comparative Reactivity Analysis
| Functional Group | Reactivity Rank | Preferred Reactions |
|---|---|---|
| Allylthio (-S-CH₂CH=CH₂) | 1 | Thiol-ene, epoxidation |
| Thiadiazole ring | 2 | Nucleophilic substitution, oxidation |
| Benzamide (-NHCO-) | 3 | Hydrolysis, acylation |
Mechanistic Insights
-
Nucleophilic substitution at the thiadiazole proceeds via a two-step addition-elimination mechanism, facilitated by electron-deficient ring atoms .
-
Diels-Alder reactions with the allylthio group exhibit regioselectivity due to electron-rich dienophile character.
This compound’s versatility in reactions enables tailored modifications for pharmaceutical and materials science applications, though further kinetic and mechanistic studies are recommended to optimize synthetic pathways.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Material Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiadiazole ring and benzamide core are likely involved in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide-containing analogs (9g–9i) exhibit higher yields (53–68%) and melting points (>230°C), suggesting robust crystallinity and stability .
Pharmacological Activities
Antioxidant Activity
Compounds 9g–9j were evaluated for ABTS•+ radical scavenging activity, with trolox as the standard. While exact IC₅₀ values for the target compound are unavailable, the antioxidant efficacy of related sulfonamide-thiadiazoles highlights the role of electron-donating groups (e.g., hydroxyl in 9g) in enhancing activity .
Cytotoxicity and Anticancer Potential
Thiadiazole-chalcone hybrids (e.g., 5a, 5f, 5h) demonstrate potent cytotoxicity against HL-60 (IC₅₀: 6.92–16.35 µM) and HeLa cells (IC₅₀: 9.12–12.72 µM) via caspase-dependent apoptosis and G2/M arrest . The target compound’s propenylsulfanyl group may similarly interact with DNA or enzymes like PFOR, as seen in nitazoxanide analogs .
Solubility and Physicochemical Properties
- 4-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Aqueous solubility = 8.98 × 10⁻⁴ M (37°C) .
- N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide : Chlorophenyl and sulfamoyl groups likely reduce solubility compared to the target compound’s propan-2-yloxy ether .
Structural and Spectral Comparisons
- Tautomerism : Unlike 1,2,4-triazole-thiadiazoles (e.g., compounds 7–9 in ), which exhibit thione-thiol tautomerism, the target compound’s propenylsulfanyl group stabilizes the thiadiazole ring, preventing tautomeric shifts .
- IR Spectroscopy : The absence of ν(S–H) bands (~2500–2600 cm⁻¹) in the target compound confirms the absence of thiol tautomers, similar to triazole-thiones .
Q & A
Q. Optimization strategies :
Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral markers should researchers prioritize?
Q. Basic
- ¹H/¹³C NMR : Identify substituent environments (e.g., thiadiazole protons at δ 7.8–8.2 ppm; propenylsulfanyl CH₂ at δ 3.1–3.5 ppm) .
- FT-IR : Amide C=O stretch (~1650 cm⁻¹), thiadiazole C-S (~670 cm⁻¹) .
- Mass spectrometry : Molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of isopropoxy group) .
Q. Key markers :
| Technique | Diagnostic Peaks/Bands | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 10.0–10.5 (NH) | Amide linkage |
| FT-IR | 1530–1560 cm⁻¹ (C=N) | Thiadiazole ring |
How can researchers resolve discrepancies in reported biological activities of thiadiazole derivatives across different cancer cell lines?
Advanced
Discrepancies may arise from:
- Cell line heterogeneity : Melanoma (SK-MEL-28) vs. breast cancer (MCF-7) sensitivity due to receptor expression differences .
- Assay conditions : Varying incubation times (24 vs. 48 hours) or serum concentrations.
Q. Mitigation strategies :
- Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS).
- Use combinatorial screening across panels (e.g., NCI-60) to identify selectivity trends .
| Study | IC₅₀ (μM) in MCF-7 | IC₅₀ (μM) in SK-MEL-28 | Notes |
|---|---|---|---|
| 12.4 | 8.7 | High selectivity | |
| 25.1 | 32.9 | Low potency |
What computational approaches are recommended for elucidating the interaction mechanisms between this compound and its biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., PFOR in anaerobic organisms) .
- Quantum chemical analysis : DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and H-bonding sites .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. Key findings :
- The propenylsulfanyl group enhances hydrophobic interactions with target pockets .
- Amide carbonyl forms hydrogen bonds with active-site residues (e.g., Asn214 in PFOR) .
What are the standard protocols for evaluating the in vitro anticancer activity of thiadiazole-based compounds?
Q. Basic
- Cell viability assays : MTT/WST-1 at 48-hour exposure, IC₅₀ determination via dose-response curves .
- Cell lines : Include diverse panels (e.g., NCI-60) to assess selectivity .
- Controls : Use cisplatin or doxorubicin as positive controls.
Q. Example protocol :
Seed cells at 5,000 cells/well in 96-well plates.
Treat with 0.1–100 μM compound for 48 hours.
Add MTT reagent, incubate 4 hours, and measure absorbance at 570 nm.
How can researchers design experiments to determine the role of the propenylsulfanyl substituent in modulating pharmacokinetic properties?
Q. Advanced
- SAR studies : Synthesize analogs with substituent variations (e.g., methylsulfanyl vs. propenylsulfanyl) .
- LogP measurement : Compare partition coefficients (e.g., shake-flask method) to assess lipophilicity.
- Microsomal stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
Q. Results :
| Substituent | LogP | Half-life (microsomes) |
|---|---|---|
| Propenylsulfanyl | 3.2 | 45 min |
| Methylsulfanyl | 2.8 | 62 min |
What strategies enhance the solubility and bioavailability of hydrophobic thiadiazole derivatives during preclinical development?
Q. Basic
- Prodrug synthesis : Introduce ionizable groups (e.g., phosphate esters) .
- Nanoformulation : Use liposomes or PLGA nanoparticles to improve aqueous dispersion .
- Co-solvents : Employ DMSO:PBS (1:9) for in vivo dosing .
What methodologies are appropriate for investigating the metabolic stability of this compound in hepatic microsomal assays?
Q. Advanced
- Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system .
- LC-MS/MS analysis : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at propenyl group) .
- Kinetic parameters : Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance.
How should researchers approach the synthesis of analogs with modified thiadiazole ring substituents to explore structure-activity relationships?
Q. Basic
Q. Example yields :
| Substituent | Reaction Condition | Yield (%) |
|---|---|---|
| Phenyl | Pd(PPh₃)₄, K₂CO₃, DMF | 78 |
| Ethyl | K₂CO₃, DMF, 80°C | 65 |
What analytical techniques are critical for detecting degradation products under accelerated stability testing conditions?
Q. Advanced
Q. Key degradants :
| Condition | Major Degradant | Proposed Structure |
|---|---|---|
| Acidic hydrolysis | Benzoic acid derivative | Loss of thiadiazole ring |
| Oxidative | Sulfoxide analog | S-oxidation of thioether |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
